2-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Pyrazolopyrimidines: Similar in structure, these compounds also exhibit diverse biological activities and are used in various research fields.
Uniqueness
2-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H25ClN4 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H25ClN4/c1-15-14-20(24-13-12-17-6-4-3-5-7-17)27-22(25-15)16(2)21(26-27)18-8-10-19(23)11-9-18/h6,8-11,14,24H,3-5,7,12-13H2,1-2H3 |
InChI Key |
ZDKQCAVDHDJXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CCCCC3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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